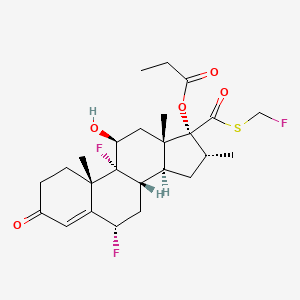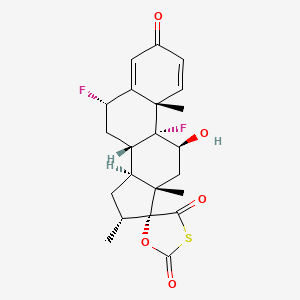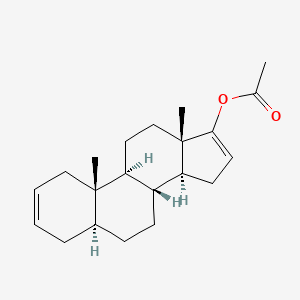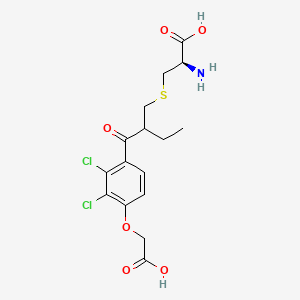
Ethacrynic Acid L-Cysteine Adduct
説明
Ethacrynic Acid L-Cysteine Adduct is a metabolite of Ethacrynic Acid . Ethacrynic Acid is a loop diuretic used to treat high blood pressure and the swelling caused by diseases like congestive heart failure and kidney failure . The adduct is also known as S-[2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl]-L-cysteine .
Molecular Structure Analysis
The molecular formula of Ethacrynic Acid L-Cysteine Adduct is C16H19Cl2NO6S . It contains total 45 bond(s); 26 non-H bond(s), 9 multiple bond(s), 11 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 1 ketone(s) (aromatic), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), 1 ether(s) (aromatic) and 1 sulfide(s) .科学的研究の応用
Antiproliferative Activities in Cancer Treatment
Cysteine-ethacrynic acid has been studied for its potential in cancer treatment due to its antiproliferative activities. It has been shown to exhibit pronounced and selective activity against various human cancer cell lines, including HL60, A549, PC3, and MCF7 . The compound’s ability to bind to the glutathione S-transferase active site may explain its interesting anticancer activity.
Inhibitor of SARS-CoV-2 Main Protease
During the COVID-19 pandemic, cysteine-ethacrynic acid was identified as a potential inhibitor of the main protease of SARS-CoV-2 . This discovery is significant as it opens up possibilities for the repurposing of this compound as an antiviral drug, potentially aiding in the treatment of COVID-19.
Drug Repurposing for Anticancer Therapy
Ethacrynic acid, from which cysteine-ethacrynic acid is derived, has been recognized as a promising candidate for drug repurposing as an anticancer agent . It has been used to reduce tumor growth in various cancer models, indicating its potential efficacy in oncological applications.
Bioconjugation in Antibody–Drug Conjugates (ADCs)
The compound has applications in the field of chemical biology and synthetic biology, particularly in the development of antibody–drug conjugates (ADCs) . Its ability to provide a stable linkage between cytotoxic drugs and antibodies makes it valuable in the creation of targeted cancer therapies.
Modulation of Cancer Hallmark Processes
Research has shown that cysteine-ethacrynic acid can regulate cancer hallmark processes such as proliferation, apoptosis, migration, invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors . This multifaceted impact on cancer biology underscores its potential as a therapeutic agent.
Synthesis of New Material for Improved Bioavailability
Efforts have been made to synthesize new materials using ethacrynic acid as a scaffold to improve its bioavailability . This research trend is crucial for enhancing the clinical use of the compound, which is currently limited due to its low bioavailability and side effects.
作用機序
Target of Action
Cysteine-Ethacrynic Acid, also known as Ethacrynic Acid L-Cysteine Adduct, primarily targets the Na-K-2Cl cotransporter (NKCC2) . This transporter is present in the thick ascending loop of Henle and muculo dens .
Mode of Action
The compound inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid .
Biochemical Pathways
The biosynthesis of cysteine from serine in bacteria is carried out by a two-step pathway beginning with the O-acetylation of serine, followed by O-replacement of the acetyl group by sulfide or thiosulfate . Some microorganisms can also use methionine or cysteine-derived compounds such as glutathione as a sole sulfur source .
Pharmacokinetics
Ethacrynic acid is a potent diuretic which, if given in excessive amounts, can lead to a profound diuresis with water and electrolyte depletion . Careful medical supervision is required; dosage selection and titration should be adjusted to the individual patient’s needs .
Result of Action
The compound’s action results in the regulation of cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .
Action Environment
The efficacy and stability of Cysteine-Ethacrynic Acid can be influenced by various environmental factors. For instance, its cytotoxicity varies among different cancer cells, with breast cancer, malignant glioma, and prostate cancer cells being more sensitive .
特性
IUPAC Name |
(2R)-2-amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO6S/c1-2-8(6-26-7-10(19)16(23)24)15(22)9-3-4-11(14(18)13(9)17)25-5-12(20)21/h3-4,8,10H,2,5-7,19H2,1H3,(H,20,21)(H,23,24)/t8?,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVLLFXKDHUWAH-HTLJXXAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSCC(C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CSC[C@@H](C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747716 | |
| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)butyl)-L-cysteine | |
CAS RN |
51246-37-8 | |
| Record name | Ethacrynic acid-cysteine conjugate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHACRYNIC ACID-CYSTEINE CONJUGATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE93CB7QJ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




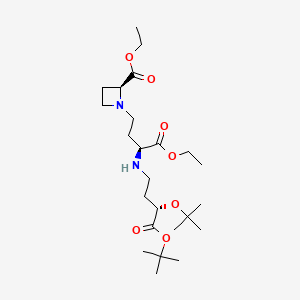
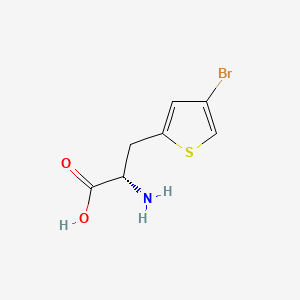
![(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)
